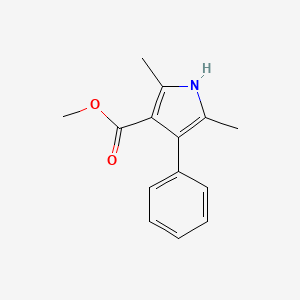

2,5-二甲基-4-苯基-1H-吡咯-3-羧酸甲酯

描述

Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate, typically involves cyclization reactions, hydrolysis, decarboxylation, and formylation reactions. For example, a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized using a Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, indicating a versatile approach to synthesizing pyrrole derivatives with antimicrobial properties (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure of methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate and related compounds has been characterized using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy. These analyses reveal the presence of key functional groups and the overall molecular geometry that dictates the compound's chemical behavior. For instance, spectral analyses alongside density functional theory (DFT) and Atoms in Molecules (AIM) studies provide insights into the molecular structure and multiple interactions within novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles leads to the formation of 2-hydroxy-2H-pyrroles, demonstrating the reactivity of pyrrole derivatives under oxidative conditions (Cirrincione et al., 1987). This reactivity is significant for understanding the chemical behavior and potential applications of these compounds.

Physical Properties Analysis

The physical properties of methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate derivatives, such as melting points, solubility, and stability, are critical for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure and substituent effects on the pyrrole ring.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic/nucleophilic reactivity, and susceptibility to various chemical reactions, are foundational for the application of pyrrole derivatives in synthesis and industry. For instance, the synthesis and study of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyrrole-3-ethyl-5-carboxylate highlight the potential for asymmetric synthesis and the exploration of chemical reactivity and interactions (Si-haia, 2011).

科学研究应用

抗菌剂合成

2,5-二甲基-4-苯基-1H-吡咯-3-羧酸甲酯衍生物表现出作为抗菌剂的潜力。Hublikar 等人(2019 年)合成了新型衍生物,发现它们具有显着的抗菌和抗真菌活性。杂环的存在和结构中甲氧基的引入促成了它们的抗菌功效 (Hublikar 等人,2019 年)。

钙通道激活剂

该化合物代表了一类新的钙通道激活剂 (CCA)。Baxter 等人(1993 年)描述了其作为有效 CCA 的作用,不同于其他已知的钙通道调节剂。它已显示出增加豚鼠心房收缩力的功效,并且可能是研究各种细胞类型中钙通道的宝贵工具 (Baxter 等人,1993 年)。

非线性光学材料

Singh 等人(2014 年)对相关化合物 4-[3-(4-二甲氨基苯基)-丙烯酰基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯进行的研究表明其适合作为非线性光学 (NLO) 材料。该化合物表现出显着的首次超极化率,表明在 NLO 技术中具有潜在应用 (Singh 等人,2014 年)。

光谱分析

该化合物已进行各种光谱分析以了解其结构和性质。例如,Singh 等人(2015 年)对具有吡咯部分的两种查耳酮衍生物进行了光谱和量子化学研究,提供了对它们的结构和电子特性的见解 (Singh 等人,2015 年)。

药理活性衍生物的合成

Bijev 等人(2003 年)合成了具有潜在药理活性的新型 1H-1-吡咯基甲酰胺。这些化合物衍生自各种吡咯化合物,并使用核磁共振和红外光谱等技术进行表征,突出了吡咯部分在药理活性化合物中的作用 (Bijev 等人,2003 年)。

作用机制

While the specific mechanism of action for methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate is not mentioned in the retrieved papers, pyrrole-containing compounds are known to exhibit diverse biological activities. They are found in many natural products and marketed drugs, and are known to have properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

未来方向

Given the diverse biological activities of pyrrole derivatives, future research could focus on exploring this scaffold to its maximum potential against several diseases or disorders . This could involve the design and synthesis of new pyrrole derivatives, investigation of their biological activities, and optimization of their properties for therapeutic applications.

属性

IUPAC Name |

methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-12(11-7-5-4-6-8-11)13(10(2)15-9)14(16)17-3/h4-8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIISYUHGILSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

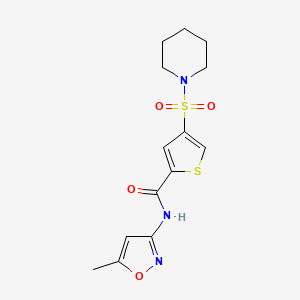

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)